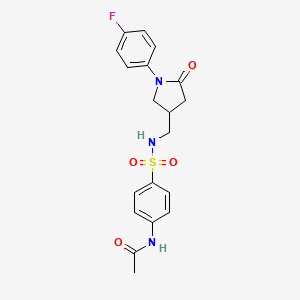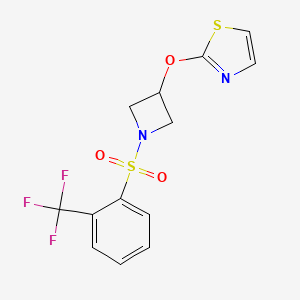
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea, also known as SU6656, is a selective inhibitor of Src family kinases (SFKs). It is widely used in scientific research for its ability to regulate cellular processes such as cell growth, differentiation, and migration. In
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea is primarily used in scientific research to study the role of SFKs in cellular processes. SFKs are a family of non-receptor tyrosine kinases that play a key role in signal transduction pathways. They are involved in various cellular processes such as cell growth, differentiation, and migration. This compound has been shown to inhibit the activity of SFKs, which makes it a valuable tool for studying their function.
Mecanismo De Acción
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea inhibits the activity of SFKs by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to tyrosine residues on target proteins, which disrupts the downstream signaling pathways. This leads to the inhibition of cellular processes such as cell growth, differentiation, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the migration of cancer cells and reduce the invasiveness of tumors. In addition, this compound has been shown to regulate the differentiation of stem cells and promote neuronal differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea in lab experiments is its selectivity for SFKs. This allows researchers to study the specific role of SFKs in cellular processes without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other SFK inhibitors. This can make it difficult to achieve complete inhibition of SFK activity in some experiments.
Direcciones Futuras
There are many future directions for research involving 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea. One area of interest is the development of more potent SFK inhibitors that can be used in clinical settings. Another area of interest is the study of SFKs in the context of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects that could be explored in future research.
Conclusion:
In conclusion, this compound is a selective inhibitor of SFKs that is widely used in scientific research to study cellular processes such as cell growth, differentiation, and migration. Its mechanism of action involves binding to the ATP-binding site of the kinase domain, which disrupts downstream signaling pathways. This compound has many biochemical and physiological effects and is a valuable tool for studying SFKs. However, its low potency compared to other SFK inhibitors is a limitation that should be considered in experimental design. There are many future directions for research involving this compound, including the development of more potent SFK inhibitors and the study of SFKs in various diseases.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea involves the reaction of 2-chloroaniline with 1H-indole-3-carboxaldehyde to form 2-(2-chlorophenyl)-1H-indole-3-carbinol. This intermediate is then treated with urea to form this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and purification to ensure the purity of the final product.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-2-4-8-13(11)18-15(20)19-14-9-17-12-7-3-1-5-10(12)14/h1-9,17H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKVDGTEDVXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2695049.png)
![Ethyl 1-[(3-chlorophenyl)(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B2695052.png)




![3-(1,3-benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2695063.png)
![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)
![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)


![2-[(3-Bromophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2695068.png)

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695072.png)